molecular formula C13H8F2O2 B1425019 3-(2,5-Difluorophenyl)benzoic acid CAS No. 1181291-47-3

3-(2,5-Difluorophenyl)benzoic acid

Cat. No. B1425019
M. Wt: 234.2 g/mol
InChI Key: BSGYKXSOLVCGPW-UHFFFAOYSA-N
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Description

“3-(2,5-Difluorophenyl)benzoic acid” is a chemical compound with the CAS Number: 1181291-47-3 . It has a molecular weight of 234.2 . The IUPAC name for this compound is 2’,5’-difluoro [1,1’-biphenyl]-3-carboxylic acid .


Molecular Structure Analysis

The molecular structure of “3-(2,5-Difluorophenyl)benzoic acid” can be represented by the InChI code: 1S/C13H8F2O2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H, (H,16,17) . This compound belongs to the class of organic compounds known as benzoic acids, which are compounds containing a benzene ring which bears at least one carboxyl group.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(2,5-Difluorophenyl)benzoic acid” include a molecular weight of 234.2 .

Scientific Research Applications

1. Fluorescence Probes in Biological Research

3-(2,5-Difluorophenyl)benzoic acid is related to compounds used in developing novel fluorescence probes, such as 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (HPF) and 2-[6-(4′-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF). These probes are instrumental in selectively detecting highly reactive oxygen species (hROS), crucial in biological and chemical studies. This specific detection and differentiation capability is valuable in understanding biological processes like oxidative stress and cellular damage mechanisms (Setsukinai et al., 2003).

2. Thermodynamic Study in Pharmaceutical Research

Benzoic acid, a close relative of 3-(2,5-Difluorophenyl)benzoic acid, serves as a model compound in pharmaceutical research. Studies involving phase equilibria of benzoic acid in various solvents are crucial for process design in pharmaceutical production. This research helps in understanding the stability and solubility of drugs, contributing significantly to the development of efficient and stable pharmaceutical products (Reschke et al., 2016).

3. Photopolymerization in Material Science

Compounds related to 3-(2,5-Difluorophenyl)benzoic acid are used in photopolymerization processes in material science. For instance, a polymerizable benzoic acid derivative was used in creating multilayered structures of liquid-crystalline complexes. This application is significant in developing advanced materials with specific optical and mechanical properties, contributing to innovations in fields like nanotechnology and photonic devices (Kishikawa et al., 2008).

4. Photophysical Properties in Luminescent Materials

The study of benzoic acid derivatives, including those structurally similar to 3-(2,5-Difluorophenyl)benzoic acid, is crucial in exploring the photophysical properties of materials. These studies are instrumental in developing luminescent materials, with applications ranging from bioimaging to sensor technology. Understanding these properties enables the creation of materials with specific luminescence characteristics, vital in various technological applications (Sivakumar et al., 2011).

properties

IUPAC Name

3-(2,5-difluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-4-5-12(15)11(7-10)8-2-1-3-9(6-8)13(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSGYKXSOLVCGPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680712
Record name 2',5'-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Difluorophenyl)benzoic acid

CAS RN

1181291-47-3
Record name 2',5'-Difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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